molecular formula C18H19N3O5S B14936237 2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-(4-sulfamoylbenzyl)acetamide

2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-(4-sulfamoylbenzyl)acetamide

Cat. No.: B14936237
M. Wt: 389.4 g/mol
InChI Key: QTYGJNHEFPZXGN-UHFFFAOYSA-N
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Description

2-[(2-Hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-(4-sulfamoylbenzyl)acetamide is a synthetic small molecule featuring a hybrid structure combining a 3,4-dihydroquinoline scaffold, a sulfonamide moiety, and an acetamide linker. The compound’s design integrates structural motifs associated with bioactivity, including the quinoline ring (known for antimicrobial and anti-inflammatory properties) and the sulfamoyl group (common in enzyme inhibitors targeting carbonic anhydrases or sulfotransferases) .

Properties

Molecular Formula

C18H19N3O5S

Molecular Weight

389.4 g/mol

IUPAC Name

2-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]-N-[(4-sulfamoylphenyl)methyl]acetamide

InChI

InChI=1S/C18H19N3O5S/c19-27(24,25)15-6-1-12(2-7-15)10-20-18(23)11-26-14-5-3-13-4-8-17(22)21-16(13)9-14/h1-3,5-7,9H,4,8,10-11H2,(H,20,23)(H,21,22)(H2,19,24,25)

InChI Key

QTYGJNHEFPZXGN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-(4-sulfamoylbenzyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions using oxidizing agents such as oxone.

    Attachment of the Sulfamoylbenzyl Group: The sulfamoylbenzyl group can be attached through nucleophilic substitution reactions, where the benzyl group is introduced using benzyl halides and the sulfamoyl group is introduced using sulfonamide derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-(4-sulfamoylbenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.

    Substitution: The sulfamoylbenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Oxone, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Benzyl halides, sulfonamide derivatives.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Dihydroquinoline derivatives.

    Substitution Products: Various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-(4-sulfamoylbenzyl)acetamide involves its interaction with specific molecular targets. The hydroxyl group and quinoline core can interact with enzymes and receptors, potentially inhibiting their activity. The sulfamoylbenzyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons
Compound Name Key Functional Groups Molecular Weight (g/mol) Notable Bioactivity Targets
2-[(2-Hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-(4-sulfamoylbenzyl)acetamide Quinoline, sulfamoyl, acetamide ~401.44 Putative enzyme inhibition (e.g., COX, CA)
N-(4-Hydroxyphenyl)acetamide (Paracetamol) Phenol, acetamide 151.16 Cyclooxygenase (COX) inhibition
N-(4-Sulfamoylbenzyl)acetamide derivatives Sulfamoyl, acetamide, variable aryl groups ~250–400 Carbonic anhydrase inhibition
3,4-Dihydroquinoline derivatives Quinoline, hydroxyl, variable substituents ~200–350 Antimicrobial, anti-inflammatory

Key Observations :

  • Compared to 3,4-dihydroquinoline analogs, the addition of the sulfamoylbenzyl-acetamide moiety may enhance solubility and target specificity but could increase metabolic complexity.
Pharmacokinetic and Pharmacodynamic Comparisons
  • Solubility: The sulfamoyl group in the target compound likely improves water solubility over unmodified quinoline analogs, similar to sulfonamide-containing drugs like acetazolamide .
  • Binding Affinity: Molecular docking studies of related 3,4-dihydroquinoline derivatives suggest moderate affinity for cyclooxygenase-2 (COX-2) (IC₅₀ ~5–20 µM), whereas sulfamoylbenzyl-acetamide hybrids may exhibit dual activity (e.g., COX-2 and CA inhibition) .
  • Metabolic Stability : The acetamide linker may reduce hepatic clearance compared to ester-based analogs, as seen in studies of structurally related compounds .

Research Findings and Limitations

  • Bioactivity Data Gaps : While sulfamoyl-acetamide hybrids are well-documented in patent literature (e.g., carbonic anhydrase inhibitors ), specific data on the target compound’s efficacy or toxicity remain scarce.
  • Structural Optimization: Compared to N-(4-sulfamoylbenzyl)acetamide derivatives, the addition of the quinoline moiety may introduce off-target effects (e.g., CYP450 interactions) requiring further validation.

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